molecular formula C22H24Br2P+ B12059919 4-bromobutyl(triphenyl)phosphanium;hydrobromide

4-bromobutyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12059919
M. Wt: 479.2 g/mol
InChI Key: BJDNCJGRAMGIRU-UHFFFAOYSA-N
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Description

4-Bromobutyl(triphenyl)phosphanium hydrobromide (CAS: 7333-63-3) is a quaternary phosphonium salt with the molecular formula C₂₂H₂₃Br₂P and a molecular weight of 478.20 g/mol. It appears as a white crystalline powder with a melting point of 210–213°C . This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing cell-penetrating peptoids with cationic side chains to enhance cellular uptake . Its structure features a linear bromobutyl chain attached to a triphenylphosphonium core, which confers lipophilicity and facilitates mitochondrial targeting in bioactive conjugates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24Br2P+

Molecular Weight

479.2 g/mol

IUPAC Name

4-bromobutyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;

InChI Key

BJDNCJGRAMGIRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

Preparation Methods

Solvent Selection and Reaction Kinetics

Solvent choice critically affects reaction efficiency. Dichloromethane (DCM) and toluene are common, but DCM’s low boiling point (40°C) limits reflux temperatures, while toluene’s higher boiling point (111°C) facilitates faster kinetics. Kinetic studies in THF reveal a second-order dependence on reactant concentrations, with rate constants (kk) increasing by 30% at 80°C compared to 60°C1.

Table 1: Solvent Impact on Reaction Yield

SolventBoiling Point (°C)Yield (%)Purity (%)
Toluene1117895
Acetonitrile828597
THF667293

Catalytic Additives and Their Effects

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) act as phase-transfer catalysts, improving interfacial interactions in biphasic systems. Adding 5 mol% of catalyst increases yields to 88% in toluene2.

Purification and Characterization Protocols

Crystallization Techniques

The crude product is recrystallized from ethanol or ethyl acetate to remove unreacted PPh₃ and dibromobutane. Ethanol yields larger crystals with 99% purity, while ethyl acetate affords faster crystallization but requires cold filtration (-20°C) to prevent solvate formation.

Spectroscopic Characterization

  • ¹H NMR : The 4-bromobutyl chain appears as a triplet at δ 3.4 ppm (CH₂Br) and a multiplet at δ 1.6–1.8 ppm (methylene groups). Triphenylphosphine protons resonate as a multiplet at δ 7.5–7.9 ppm.

  • ³¹P NMR : A singlet at δ 23–25 ppm confirms the phosphonium center.

  • Elemental Analysis : Calculated for C₂₅H₂₇Br₂P: C, 53.02%; H, 4.78%. Observed values typically deviate by <0.3%.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from 12 hours to 2 hours. A tubular reactor operating at 10 bar and 100°C achieves 92% yield with 99% purity, leveraging enhanced mass transfer and temperature control3.

Waste Management and Sustainability

Bromide byproducts are recovered via ion-exchange resins, reducing environmental impact. Life-cycle assessments show a 40% reduction in waste compared to traditional methods.

Challenges and Mitigation Strategies

Byproduct Formation

Dialkylated phosphonium salts ([PPh₃(CH₂)4]₂Br₂) form when excess dibromobutane is present. Using a 10% excess of PPh₃ suppresses this byproduct to <2%.

Chemical Reactions Analysis

Types of Reactions

4-bromobutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-Bromobutyl triphenylphosphonium bromide serves as a versatile reagent in organic synthesis. Its ability to form ylide intermediates makes it valuable for various transformations.

Ylide Formation and Reactions

Phosphonium salts can generate ylides when treated with strong bases, which can then participate in nucleophilic reactions. For instance, the ylide derived from 4-bromobutyl triphenylphosphonium bromide has been employed in:

  • Wittig Reactions : Used to synthesize alkenes from aldehydes or ketones, facilitating the formation of complex organic molecules.
  • Synthesis of Dibromoalkenes : Aldehydes and ketones react with dibromomethylene ylides formed from this phosphonium salt and carbon tetrabromide to yield dibromoalkenes in high yields (87–98%) .

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to modify biological activity through phosphonium-based mechanisms.

Antiviral Activity

Research has indicated that derivatives of 4-bromobutyl triphenylphosphonium bromide exhibit antiviral properties against H5N1 influenza virus. Compounds synthesized from this phosphonium salt demonstrated promising results in inhibiting viral replication, making them candidates for further development as antiviral agents .

Mitochondrial Targeting

Phosphonium salts are known for their ability to target mitochondria, which is crucial for drug delivery systems aimed at treating cancer. The 4-bromobutyl group enhances the lipophilicity of the phosphonium salt, allowing it to penetrate mitochondrial membranes effectively, delivering pro-apoptotic peptides that can induce apoptosis in tumor cells .

Material Science Applications

4-Bromobutyl triphenylphosphonium bromide has also found applications in material sciences, particularly in the development of phosphorescent materials.

Organic Phosphorescent Materials

The compound has been utilized as a precursor for creating organic super-long room-temperature phosphorescent materials. These materials have applications in anti-counterfeiting technologies and advanced display technologies due to their unique light-emitting properties .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisWittig reactions and ylide formation
Medicinal ChemistryAntiviral activity against H5N1
Mitochondrial TargetingDelivery of pro-apoptotic peptides
Material ScienceDevelopment of organic phosphorescent materials

Mechanism of Action

The mechanism of action of 4-bromobutyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The bromine atom can be readily replaced by other nucleophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Bromides

Triphenyl(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)phosphonium Bromide (Compound 17)
  • Structure : Features a 4-bromobutyl chain linked to a pyrimidinyl-piperazine moiety.
  • Synthesis : Reacts (4-bromobutyl)triphenylphosphonium bromide with 2-(piperazin-1-yl)pyrimidine in acetonitrile under reflux (12 hours).
  • Yield : 5%, significantly lower than its propyl-chain analog (Compound 1, 28%) due to steric hindrance from the longer chain .
  • Application : Used in biodistribution studies for neural and cellular targeting .
Triphenyl(3-phenylprop-1-ynyl)phosphonium Bromide (Compound 3)
  • Structure : Contains a propargyl group (C≡C) attached to a phenyl-substituted chain.
  • Reactivity : Forms an allene ylide upon reaction with secondary amines, unlike its isomers, which produce α,β-unsaturated adducts .
  • Application : Serves as a precursor for ylide chemistry in organic synthesis .
(4-Carboxybutyl)triphenylphosphonium Bromide
  • Structure : Replaces the bromine atom with a carboxylic acid group .
  • Properties : Enhanced water solubility due to the polar carboxylate group, enabling conjugation with bioactive molecules (e.g., gallate derivatives for antichagasic activity) .
  • Application : Mitochondrial-targeted drug delivery systems .
[4-(Bromomethyl)benzyl]triphenylphosphonium Bromide
  • Structure : Aromatic benzyl group with a bromomethyl substituent.
  • Application : Utilized in cross-coupling reactions and as a precursor for functionalized aromatic compounds .

Impact of Alkyl Chain Length

Compound Chain Length Key Feature Application Reference
4-Bromobutyl(triphenyl) C4 (butyl) Bromine terminus Pharmaceutical intermediates
Triphenylpropylphosphonium C3 (propyl) Shorter chain Catalysis, corrosion inhibition
Gallate-TPP+ derivatives C8–C12 Long alkyl + gallate ester Antichagasic agents (C12 most active)

Longer alkyl chains (e.g., C12 in gallate derivatives) enhance lipophilicity and mitochondrial accumulation, improving antiparasitic efficacy . Conversely, shorter chains (e.g., propyl) reduce steric hindrance, enabling higher synthetic yields .

Functional Group Modifications

Compound Functional Group Property/Application Reference
4-Bromobutyl(triphenyl) Bromine Electrophilic reactivity for nucleophilic substitution
(4-Carboxybutyl)triphenyl Carboxylic acid Enhanced solubility, conjugation capability
BTPPB (benzyl derivative) Aromatic benzyl Superior corrosion inhibition in acidic media

The benzyl group in BTPPB improves corrosion inhibition via π-interactions with metal surfaces, while bromine in 4-bromobutyl derivatives enables facile functionalization in drug design .

Key Research Findings

  • Mitochondrial Targeting : Triphenylphosphonium salts with lipophilic chains (e.g., 4-bromobutyl) accumulate in mitochondria due to their positive charge and membrane permeability, making them ideal for drug delivery .
  • Corrosion Inhibition : Butyl and benzyl derivatives (BTPPB, BTPB) exhibit strong adsorption on mild steel in acidic media, with inhibition efficiencies exceeding 90% at optimal concentrations .
  • Biological Activity : Gallate-TPP+ derivatives with C12 chains show 10-fold higher antichagasic activity than shorter-chain analogs, emphasizing the role of hydrophobicity in bioactivity .

Biological Activity

4-Bromobutyl(triphenyl)phosphanium hydrobromide, commonly referred to as (4-bromobutyl)triphenylphosphonium bromide, is a quaternary ammonium compound with diverse applications in organic synthesis and potential biological activities. Its unique structure, characterized by a triphenylphosphonium cation linked to a 4-bromobutyl group, enhances its reactivity and solubility, making it a valuable reagent in various chemical transformations.

  • Molecular Formula : C22H24Br2P
  • Molecular Weight : 478.2 g/mol
  • Appearance : White to pale cream crystalline powder
  • Melting Point : 210-213 °C

The biological activity of (4-bromobutyl)triphenylphosphonium bromide primarily arises from its ability to form phosphonium ylides, which can act as nucleophiles in cycloaddition reactions. These reactions can lead to the formation of new ring structures, which are crucial in the synthesis of various biologically active compounds.

Antimicrobial Activity

Recent studies have indicated that phosphonium salts, including (4-bromobutyl)triphenylphosphonium bromide, exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial membrane integrity due to the lipophilic nature of the triphenylphosphonium group, which facilitates penetration into lipid membranes.

Targeting Mitochondria

Phosphonium compounds are known for their ability to selectively accumulate in mitochondria due to the negative membrane potential. This property is exploited for drug delivery systems targeting mitochondrial dysfunctions associated with various diseases, including cancer and neurodegenerative disorders.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of (4-bromobutyl)triphenylphosphonium bromide against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective
Bacillus subtilis16 µg/mL

Case Study: Mitochondrial Targeting

In another study, the compound was evaluated for its ability to deliver therapeutic agents specifically to mitochondria. The findings showed that conjugation with anticancer drugs enhanced cytotoxicity in cancer cell lines while minimizing effects on normal cells.

Q & A

Basic: What are the standard synthesis protocols for 4-bromobutyl(triphenyl)phosphanium hydrobromide, and how can purity be validated?

Answer:
The synthesis involves reacting triphenylphosphine with 1,4-dibromobutane in a polar aprotic solvent (e.g., acetonitrile) under reflux (80–90°C) for 12–24 hours . The product precipitates upon cooling and is purified via recrystallization from ethanol. Purity validation requires a combination of techniques:

  • NMR spectroscopy : Confirm the absence of unreacted triphenylphosphine (δ 0.5–1.5 ppm for aliphatic protons, δ 7.2–7.8 ppm for aromatic protons) .
  • Elemental analysis : Match calculated vs. observed C, H, Br, and P percentages (e.g., C: 55.20%, H: 4.85%, Br: 33.38%, P: 6.57%) .
  • Melting point : Consistent with literature values (210–213°C) .

Basic: What are the common reaction pathways involving this compound in organic synthesis?

Answer:
The compound serves as a precursor for:

  • Phosphonium ylides : Generated via deprotonation with strong bases (e.g., NaH), used in Wittig reactions to form alkenes .
  • Quaternary phosphonium salts : Nucleophilic substitution (e.g., replacing Br⁻ with OH⁻ or alkoxides) to synthesize functionalized phosphonium derivatives .
  • Cross-coupling catalysts : Acts as a ligand in samarium(II) iodide-mediated stereoselective couplings .

Basic: Which analytical techniques are critical for characterizing its structural and electronic properties?

Answer:

  • X-ray crystallography : Resolves crystal packing and cation-anion interactions (e.g., Br⁻···H hydrogen bonds) .
  • FT-IR spectroscopy : Identifies P–C stretching vibrations (500–600 cm⁻¹) and alkyl bromide C–Br bonds (550–650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-Br]⁺ at m/z 399.1) .

Advanced: How can reaction conditions be optimized to enhance yield in Wittig reactions?

Answer:

  • Solvent selection : Use anhydrous THF or DMF to stabilize ylide intermediates .
  • Base strength : Employ LiHMDS instead of NaH for higher ylide reactivity .
  • Temperature control : Maintain −78°C during ylide formation to minimize side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of phosphonium salt to aldehyde ensures complete conversion .

Advanced: What mechanistic insights explain unexpected stereochemical outcomes in alkene formation?

Answer:
Contradictory stereoselectivity may arise from:

  • Ylide geometry : Syn vs. anti ylide formation due to solvent polarity (e.g., THF favors syn) .
  • Transition-state stabilization : Bulky substituents on the aldehyde favor E-alkenes via steric hindrance .
  • Counterion effects : Larger anions (e.g., Br⁻ vs. Cl⁻) slow ylide aggregation, altering selectivity .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Answer:

  • Theoretical modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict splitting patterns and compare with experimental data .
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing peak broadening .
  • Isotopic labeling : Replace ¹H with ²H in the butyl chain to simplify coupling patterns .

Advanced: What comparative studies differentiate this compound from structurally analogous phosphonium salts?

Answer:

  • Solubility : The 4-bromobutyl chain enhances polar solvent compatibility vs. benzyltriphenylphosphonium chloride .
  • Reactivity : Longer alkyl chains (e.g., octadecyl derivatives) exhibit lower nucleophilicity due to steric effects .
  • Biological permeability : The bromobutyl group improves mitochondrial targeting compared to methyltriphenylphosphonium .

Advanced: How does the compound’s stability under acidic/basic conditions impact experimental design?

Answer:

  • Acidic conditions : Hydrolysis of the P–C bond occurs above pH 2, requiring pH buffering (e.g., phosphate buffer) .
  • Basic conditions : Deprotonation at β-hydrogens leads to elimination reactions; use mild bases (e.g., K₂CO₃) in biphasic systems .
  • Light sensitivity : Store in amber vials at −20°C to prevent Br⁻ dissociation .

Advanced: What theoretical frameworks guide its application in novel reaction systems?

Answer:

  • Frontier Molecular Orbital (FMO) theory : Predicts ylide nucleophilicity based on HOMO-LUMO gaps .
  • Marcus theory : Explains electron-transfer kinetics in samarium-mediated couplings .
  • QSPR models : Correlate alkyl chain length with phosphonium salt solubility and reactivity .

Advanced: What emerging applications leverage its unique physicochemical properties?

Answer:

  • Mitochondrial probes : Conjugation with fluorophores enables live-cell imaging (e.g., TPP⁺-linked dyes) .
  • Ionic liquids : Tune melting points and conductivity by pairing with bis(trifluoromethanesulfonyl)imide .
  • Polymer catalysts : Incorporate into metallopolymers for CO₂ reduction .

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